molecular formula C16H27N7O4S B10947619 2-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide

2-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide

Cat. No.: B10947619
M. Wt: 413.5 g/mol
InChI Key: IEMUHZYIANHDAF-UHFFFAOYSA-N
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Description

2-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring, a morpholine ring, and a hydrazinecarbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the Propanoyl Group: The propanoyl group is introduced via an acylation reaction, where the pyrazole derivative reacts with a propanoyl chloride in the presence of a base.

    Introduction of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, where the propanoyl derivative reacts with 3-morpholinopropylamine.

    Formation of the Hydrazinecarbothioamide Group: The final step involves the reaction of the intermediate compound with thiosemicarbazide to form the hydrazinecarbothioamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the pyrazole ring can undergo oxidation reactions, potentially forming nitroso or other oxidized derivatives.

    Reduction: The nitro group can also be reduced to an amine group under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazinecarbothioamide group can participate in nucleophilic substitution reactions, where the thioamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazinecarbothioamide derivatives.

Scientific Research Applications

2-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of pyrazole derivatives on biological systems, including their potential as anti-inflammatory or anticancer agents.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, while the hydrazinecarbothioamide group can form hydrogen bonds with target molecules, stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-nitro-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    N-(3-Morpholinopropyl)-1-hydrazinecarbothioamide: A compound with a similar hydrazinecarbothioamide group but lacking the pyrazole ring.

Uniqueness

2-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of a pyrazole ring, morpholine ring, and hydrazinecarbothioamide group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H27N7O4S

Molecular Weight

413.5 g/mol

IUPAC Name

1-[3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoylamino]-3-(3-morpholin-4-ylpropyl)thiourea

InChI

InChI=1S/C16H27N7O4S/c1-12-15(23(25)26)13(2)22(20-12)7-4-14(24)18-19-16(28)17-5-3-6-21-8-10-27-11-9-21/h3-11H2,1-2H3,(H,18,24)(H2,17,19,28)

InChI Key

IEMUHZYIANHDAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC(=O)NNC(=S)NCCCN2CCOCC2)C)[N+](=O)[O-]

Origin of Product

United States

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